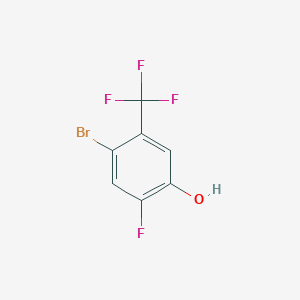

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Vue d'ensemble

Description

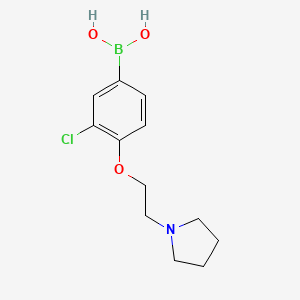

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula CHBrFO . It is also known by other names such as 4-Bromo-2-(trifluoromethyl)benzenol and 4-Bromo-α,α,α-trifluoro-o-cresol .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol consists of a phenol group attached to a bromo and trifluoromethyl group . The average mass of the molecule is 241.005 Da, and the monoisotopic mass is 239.939758 Da .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a clear colorless to orange liquid . It has a molecular weight of 241.005 Da .Applications De Recherche Scientifique

Environmental Impact and Toxicology of Brominated Phenols

Brominated phenols, such as 2,4,6-Tribromophenol, are extensively produced for their use as intermediates in the synthesis of brominated flame retardants. Their presence as both a synthetic product and a natural product in aquatic organisms highlights their ubiquity and persistence in the environment. This wide distribution underscores the necessity for ongoing research into the environmental concentrations, toxicokinetics, toxicodynamics, and degradation products of brominated phenolic compounds to assess their ecological impact and potential health risks to humans (Koch & Sures, 2018).

Synthesis and Applications in Organic Chemistry

The detailed exploration of synthesis methods for fluorinated and brominated compounds, such as 2-Fluoro-4-bromobiphenyl, reveals the compound's significance in the manufacture of pharmaceuticals like flurbiprofen. This highlights the broader relevance of fluorinated and brominated compounds in facilitating the development of efficient synthesis methods for key intermediates in pharmaceutical production, pointing towards a similar potential for the synthesis and application of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol in medicinal chemistry (Qiu et al., 2009).

Fluoroalkylation in Aqueous Media

The review on fluoroalkylation reactions in aqueous media provides insights into the incorporation of fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The environmental-friendly methods for fluoroalkylation underline the importance of fluorinated compounds in developing green chemistry approaches. This context suggests potential research avenues for 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol in exploring novel, environmentally benign synthesis pathways and its applications in enhancing the properties of materials and pharmaceuticals (Song et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJGGRVZKUZFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)

![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)

![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)

![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)